4-(二乙基氨基甲酰基)苯-1-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

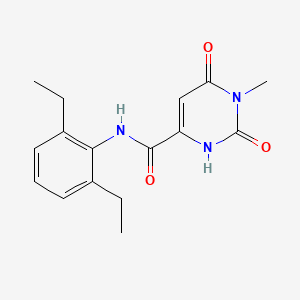

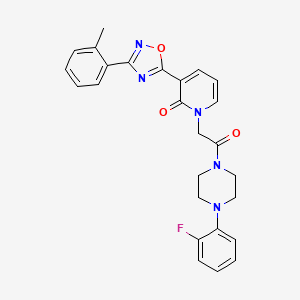

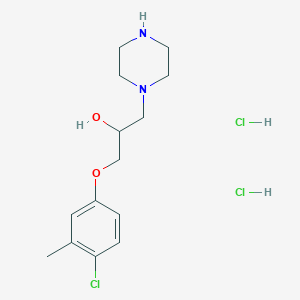

The compound "4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride" is a functionalized aromatic sulfonyl chloride derivative. Sulfonyl chlorides are a class of organic compounds that contain a sulfonyl group bonded to a chlorine atom. They are commonly used as intermediates in the synthesis of sulfonamides, which are a key structural motif in many pharmaceuticals and agrochemicals. The presence of the diethylcarbamoyl group suggests potential for further chemical modifications and applications in complex organic synthesis.

Synthesis Analysis

The synthesis of aromatic sulfonyl chlorides can be achieved through various methods. One approach involves the oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate to yield bis(sulfonyl chlorides) with additional functional groups . Another method includes the nucleophilic substitution of a nitro group or a halogen in nitro aromatic compounds, followed by persulfonylation and conversion of benzylsulfide groups into sulfonyl chloride moieties . Although these methods do not directly describe the synthesis of "4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride," they provide insight into the general strategies that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of sulfonyl chlorides is characterized by the presence of a sulfonyl group (S(=O)_2) attached to a chlorine atom. The diethylcarbamoyl group adds steric bulk and could influence the reactivity of the sulfonyl chloride. The electronic effects of the substituents on the benzene ring can also affect the compound's reactivity and the orientation of further reactions.

Chemical Reactions Analysis

Sulfonyl chlorides are versatile intermediates in organic synthesis. They can react with a variety of nucleophiles, such as amines, alcohols, and carboxylic acids, to form sulfonamides, sulfonate esters, and sulfonic acids, respectively. The diethylcarbamoyl group may participate in reactions typical of carbamates, such as hydrolysis or reactions with amines. The specific reactivity of "4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride" would depend on the nature of the nucleophiles and reaction conditions employed.

Physical and Chemical Properties Analysis

The physical properties of sulfonyl chlorides generally include a high reactivity towards nucleophilic substitution due to the good leaving group ability of the chloride. They are typically solids or viscous liquids at room temperature and may have a pungent odor. The chemical properties are dominated by the electrophilic character of the sulfur center, which facilitates the formation of various derivatives. The presence of the diethylcarbamoyl group could influence the solubility and stability of the compound, potentially making it more lipophilic and less prone to hydrolysis compared to other sulfonyl chlorides.

科学研究应用

离子液体中的 Friedel-Crafts 磺化反应

Friedel-Crafts 磺化反应已成功在 1-丁基-3-甲基咪唑氯铝酸盐离子液体中进行,该离子液体既可用作非常规反应介质,又可用作路易斯酸催化剂。该方法已显示出提高苯和取代苯等底物的反应性,在环境条件下可生成几乎定量的二芳基砜。研究强调了离子液体的路易斯酸度对这些反应转化率的影响,通过 (27)Al NMR 光谱提供了对机理细节的见解 (S. Nara, J. Harjani, M. Salunkhe, 2001)。

磺酰胺的合成与表征

磺酰胺化合物 4-甲基-N-(萘-1-基)苯磺酰胺是由 4-甲基苯磺酰氯与 1-萘胺反应合成的。使用 FTIR、NMR、X 射线衍射和热分析对该化合物进行了广泛表征,为开发新材料和药物提供了有价值的数据。还使用密度泛函理论 (DFT) 进行了理论研究,以进一步了解分子几何结构和电子性质 (K. Sarojini, H. Krishnan, C. C. Kanakam, S. Muthu, 2012)。

苯磺酰胺衍生物的抗癌和抗氧化作用

由苯磺酰氯衍生物合成的系列新型磺酰胺药物已显示出对 MCF-7 乳腺癌细胞系具有有效的抗癌作用。使用光谱技术对这些化合物进行了表征,并通过药理学研究证实了它们的生物利用度。该研究为苯磺酰胺衍生物作为抗癌剂的潜在用途提供了新的视角,扩大了癌症治疗的治疗选择 (H. Mohamed, M. Abdelgawad, Momtaz Y Hegab, et al., 2022)。

气相结构分析

通过电子衍射和量子化学方法相结合,研究了 4-硝基苯磺酰氯的气相结构。这项研究提供了对分子结构的详细见解,对于理解磺酰氯化合物在各种化学反应中的反应性和性质至关重要 (V. Petrov, V. Petrova, G. Girichev, et al., 2009)。

属性

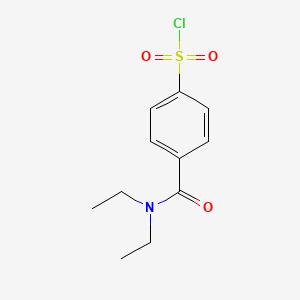

IUPAC Name |

4-(diethylcarbamoyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S/c1-3-13(4-2)11(14)9-5-7-10(8-6-9)17(12,15)16/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZIMJYCFKOYAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine](/img/structure/B3017254.png)

![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/no-structure.png)

![Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3017261.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B3017263.png)

![6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B3017264.png)